N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

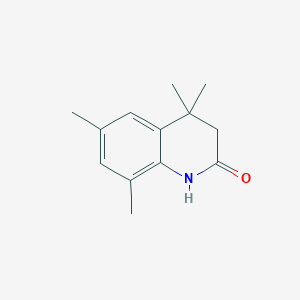

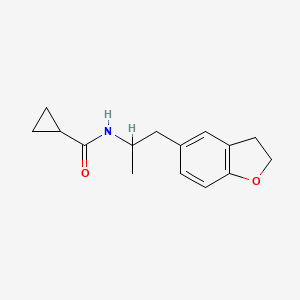

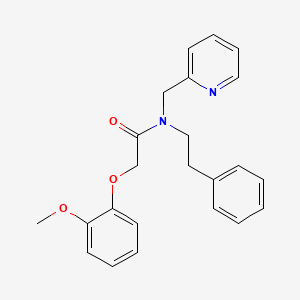

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide, also known as BMB, is a chemical compound that has been extensively studied for its potential use in scientific research. BMB is a benzothiazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.

Scientific Research Applications

Antimicrobial Activity

The compound’s antimicrobial properties have been investigated extensively. Researchers synthesized aminothiazole Schiff base ligands (S1) and (S2) by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine with 3-methoxy-2-hydroxybenzaldehyde. These ligands were then chelated with bivalent metals (cobalt, nickel, copper, and zinc) in a 1:2 (metal:ligand) ratio. The resulting metal complexes exhibited potent antimicrobial activity against both Gram-positive (Micrococcus luteus) and Gram-negative (Escherichia coli) bacteria. Additionally, antifungal activity was observed against Aspergillus niger and Aspergillus terreus .

Antioxidant Properties

The compound demonstrated antioxidant potential, evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay and ferric reducing power. Compound (3) exhibited the highest inhibition (72.0%) with an IC50 value of 144 L, while compound (8) showed 66.3% inhibition (IC50 = 132 L). These results highlight its ability to scavenge free radicals and protect against oxidative stress .

Medicinal Role Exploration

Given the interest in metal-based complexes as potential drugs, this compound’s medicinal role was explored. Theoretical studies using density functional theory (DFT) revealed its optimized geometrical structure and bioactive nature. The relative order of medicinal studies was as follows: reference drugs > metal chelates > ligands .

Biocompatibility

The metal complexes were found to be more biocompatible than the free ligands due to their chelation phenomenon. This property is crucial for potential therapeutic applications .

Coordination Abilities

The compound’s diverse coordination abilities for metals make it relevant in biological, industrial, and medicinal contexts. Metal complexes can exhibit unique properties and interactions .

Synthesis and Characterization

The facile synthesis of aminothiazole-containing Schiff bases and their metal chelates was achieved. Characterization involved various analytical techniques, including FT-IR, UV-Vis, 1H and 13C NMR, and MS. Theoretical geometry optimization studies were conducted using DFT .

Safety and Hazards

properties

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3S/c1-2-26-16-12-13-18-20(14-16)28-22(23-18)24-21(25)17-10-6-7-11-19(17)27-15-8-4-3-5-9-15/h3-14H,2H2,1H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHSGCDNVFKGGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2468380.png)

![3-((4-bromophenyl)sulfonyl)-N-(3,4-diethoxyphenethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2468381.png)

![1-Acetyl-4-{[5-(4-methylphenyl)-2-furyl]carbonothioyl}piperazine](/img/structure/B2468386.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2468390.png)